8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
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Overview
Description
8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (also known as 8-Cl-THBD) is a heterocyclic compound with a benzodiazepine ring structure. It is an analog of the commonly used benzodiazepine drugs, such as diazepam and alprazolam, but has a chlorine atom at the 8-position of the benzodiazepine ring. 8-Cl-THBD has been studied for its potential therapeutic applications due to its unique pharmacological profile.
Scientific Research Applications
Synthesis Methods and Computational Studies:
- A novel synthesis method for related benzodiazepines like alprazolam and diazepam from 2-amino-5-chloro benzophenone under mild, solvent-free conditions has been developed. This study includes a computational analysis of drug-receptor interactions, offering insights into the design of new benzodiazepine derivatives (Massah et al., 2016).
- Research on the cyclic oxalylation of primary N-substituted anthranilamides leading to 1H-benzo[e][1,4]diazepine derivatives demonstrates an advanced understanding of chemical synthesis pathways, which could be crucial for developing new pharmacological agents (Köllner & Geffken, 2010).
Development of Novel Compounds:
- A study focusing on the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives used a one-pot condensation reaction. These compounds show potential for various biological activities, making them interesting for pharmaceutical research (Shaabani et al., 2009).
Pharmacological Applications:
- A research project synthesized and evaluated novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives for anxiolytic and analgesic properties. This study provides an example of how benzodiazepine derivatives can be tailored for specific therapeutic uses (Maltsev et al., 2021).
Structural Analysis and Chemical Properties:
- Research on the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones has expanded the understanding of these compounds' chemical properties and potential applications (Lemrová & Soural, 2012).
Biochemical Analysis
Biochemical Properties
It is known that benzodiazepines, the class of compounds to which it belongs, interact with various enzymes and proteins . They are known to bind to the GABA_A receptor, a type of neurotransmitter receptor in the brain
Cellular Effects
Benzodiazepines are known to influence cell function by modulating the activity of GABA_A receptors, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzodiazepines typically exert their effects at the molecular level by binding to GABA_A receptors, inhibiting or activating enzymes, and causing changes in gene expression .
Properties
IUPAC Name |
8-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJZJYRZZSOTMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444313 |
Source
|
Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107479-55-0 |
Source
|
Record name | 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 107479-55-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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